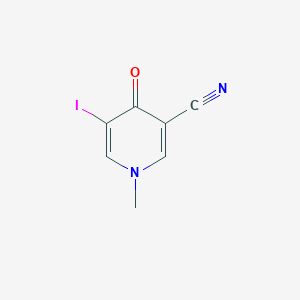

5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile

説明

5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile is a halogenated dihydropyridine derivative characterized by a cyano group at position 3, a methyl group at position 1, and an iodine atom at position 5. The iodine atom enhances its polarizability and reactivity, making it a candidate for further functionalization via cross-coupling reactions.

特性

分子式 |

C7H5IN2O |

|---|---|

分子量 |

260.03 g/mol |

IUPAC名 |

5-iodo-1-methyl-4-oxopyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5IN2O/c1-10-3-5(2-9)7(11)6(8)4-10/h3-4H,1H3 |

InChIキー |

FQXJXYJWAQGWCG-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(C(=O)C(=C1)I)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of iodine and a suitable precursor to introduce the iodine atom into the dihydropyridine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves careful control of reaction parameters to ensure high purity and yield .

化学反応の分析

反応の種類

5-ヨード-1-メチル-4-オキソ-1,4-ジヒドロピリジン-3-カルボニトリルは、さまざまな化学反応を受ける可能性があり、これには以下が含まれます。

置換反応: ヨウ素原子は、適切な試薬を使用して、他の官能基で置換することができます。

還元反応: カルボニル基は、対応するアルコールを形成するために還元することができます。

一般的な試薬と条件

置換反応: 適切な溶媒の存在下で、ヨウ化ナトリウム(NaI)またはヨウ化カリウム(KI)などの試薬。

還元反応: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、さまざまな官能基を持つさまざまな誘導体を生成することができ、一方、還元反応はアルコールを生成することができます .

科学的研究の応用

5-ヨード-1-メチル-4-オキソ-1,4-ジヒドロピリジン-3-カルボニトリルは、科学研究でさまざまな用途があり、これには以下が含まれます。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。

医学: その潜在的な治療特性と薬物開発のための前駆体として探求されています。

作用機序

6. 類似の化合物との比較

類似の化合物

6-アミノ-4-アリール-2-オキソ-1-フェニル-1,2-ジヒドロピリジン-3,5-ジカルボニトリル: 追加のアミノ基とアリール基を持つ類似の構造。

4-ヒドロキシ-2-キノロン: 類似の官能基を持つキノロン環を含んでいます.

独自性

5-ヨード-1-メチル-4-オキソ-1,4-ジヒドロピリジン-3-カルボニトリルは、ヨウ素原子の存在と官能基の特定の配置のために独自です。

類似化合物との比較

Structural and Functional Group Variations

Key structural analogs include brominated dihydropyridines (e.g., compounds 7a–7d from ) and carboxamide derivatives (e.g., 67 in ).

Table 1: Substituent Effects on Core Structure

Key Observations :

- Cyano vs. Carboxamide: The cyano group (IR: 2209–2210 cm⁻¹ in 7a–7d) is a stronger electron-withdrawing group than carboxamide (e.g., 67), altering electronic distribution and reactivity .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Key Observations :

- Melting Points : Bromo derivatives with bulkier substituents (e.g., 7a , 7d ) exhibit higher melting points than methoxy-substituted 7b , suggesting enhanced crystallinity due to halogen size and π-π interactions .

- Cyano Stretching: The CN IR absorption in the target compound is expected near 2200 cm⁻¹, consistent with brominated analogs, indicating minimal electronic perturbation from iodine substitution .

生物活性

5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile (IMDPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and the biological activities reported in various studies.

Structural Characteristics

IMDPC is characterized by the following structural features:

- Molecular Formula : C₇H₆I₁N₂O

- Molar Mass : Approximately 232.04 g/mol

- Functional Groups : Presence of an iodine atom at the fifth position, a methyl group at the first position, a ketone group at the fourth position, and a carbonitrile group at the third position of the dihydropyridine ring.

These structural characteristics contribute significantly to its reactivity and potential biological activity.

Synthesis

The synthesis of IMDPC typically involves multi-step organic synthesis techniques. A common method includes:

- Formation of the dihydropyridine ring through condensation reactions.

- Introduction of functional groups via substitution and oxidation reactions.

In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and improve yields.

Antimicrobial Properties

Research indicates that IMDPC exhibits significant antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest that IMDPC may inhibit bacterial growth through interactions with bacterial cell membranes or enzymatic pathways .

Anticancer Effects

IMDPC has also been investigated for its potential anticancer properties . Studies have reported that it can induce apoptosis in cancer cell lines by:

- Modulating oxidative stress pathways

- Influencing cell cycle regulation

For instance, in vitro assays demonstrated that IMDPC could significantly reduce cell viability in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines .

The biological effects of IMDPC are believed to be mediated through several mechanisms:

- Enzyme Inhibition : IMDPC may inhibit enzymes involved in oxidative stress pathways, leading to antioxidant effects.

- Receptor Interaction : Its unique structure allows it to form hydrogen bonds with biological molecules, enhancing its potential as a therapeutic agent .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。